molecular formula C10H19ClN2O B1454704 (4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride CAS No. 1286274-55-2

(4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride

Cat. No.: B1454704
CAS No.: 1286274-55-2
M. Wt: 218.72 g/mol
InChI Key: OTMQQQMILWLRLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminopiperidine (a cyclic amine) with cyclobutanone (a cyclic ketone) in the presence of appropriate reagents. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of (4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride consists of a piperidine ring (with an amino group at position 1) fused to a cyclobutyl ring, which in turn is attached to a ketone group. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid .

Future Directions

: Frontiers | Comprehensive Bibliometric Analysis of the Kynurenine Pathway in Mood Disorders: Focus on Gut Microbiota Research : Smolecule - (4-Aminopiperidin-1-yl)(cyclobutyl)methanone hydrochloride

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclobutylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-9-4-6-12(7-5-9)10(13)8-2-1-3-8;/h8-9H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMQQQMILWLRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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